2-methylprop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride
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Overview
Description
2-methylprop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride is a cationic surfactant belonging to the quaternary ammonium salt category. This compound is known for its excellent antistatic, emulsifying, dispersing, film-forming, and antibacterial properties . It is commonly used in personal care products as a film-forming agent and antistatic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylprop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride involves the polymerization of methacrylamide and trimethylaminoethyl methacrylate chloride . The reaction typically occurs in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired polymer .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity . The final product is then subjected to purification processes to remove any unreacted monomers and by-products .
Chemical Reactions Analysis
Types of Reactions
2-methylprop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group . It can also participate in polymerization reactions to form copolymers with other monomers .
Common Reagents and Conditions
Common reagents used in these reactions include initiators such as azobisisobutyronitrile (AIBN) for polymerization and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include copolymers with enhanced properties such as increased stability, solubility, and functionality . These copolymers find applications in various industries, including personal care, pharmaceuticals, and water treatment .
Scientific Research Applications
2-methylprop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride has a wide range of scientific research applications :
Mechanism of Action
The mechanism of action of 2-methylprop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride involves its interaction with negatively charged surfaces and molecules . The quaternary ammonium group imparts a positive charge to the compound, allowing it to bind to negatively charged particles and surfaces . This binding results in the formation of stable complexes, which contribute to its antistatic, emulsifying, and film-forming properties .
Comparison with Similar Compounds
Similar Compounds
- Acrylamide-acrylic acid-methacryloyloxyethyltrimethylammonium chloride copolymer
- Acrylamide-acrylic acid-dimethylaminoethyl methacrylate methyl chloride copolymer
- Acrylic acid-methacryloxyethyltrimethylammonium chloride-acrylamide copolymer
Uniqueness
2-methylprop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride stands out due to its excellent film-forming and antistatic properties . Its ability to form stable complexes with negatively charged particles makes it highly effective in various applications, including personal care products and water treatment .
Properties
CAS No. |
67504-24-9 |
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Molecular Formula |
C13H25ClN2O3 |
Molecular Weight |
292.8 g/mol |
IUPAC Name |
2-methylprop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C9H18NO2.C4H7NO.ClH/c1-8(2)9(11)12-7-6-10(3,4)5;1-3(2)4(5)6;/h1,6-7H2,2-5H3;1H2,2H3,(H2,5,6);1H/q+1;;/p-1 |
InChI Key |
JMZPTPHKRPTIFT-UHFFFAOYSA-M |
SMILES |
CC(=C)C(=O)N.CC(=C)C(=O)OCC[N+](C)(C)C.[Cl-] |
Canonical SMILES |
CC(=C)C(=O)N.CC(=C)C(=O)OCC[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
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